molecular formula C11H9F3O3 B169223 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione CAS No. 15191-69-2

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Cat. No.: B169223
CAS No.: 15191-69-2
M. Wt: 246.18 g/mol
InChI Key: MEKQEULAECFIOH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O3. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical reactions. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and stability, making it valuable in various research applications .

Biological Activity

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, also known by its CAS number 15191-69-2, is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C11H9F3O3
  • Molecular Weight : 246.18 g/mol
  • Structure : The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group allows for increased membrane permeability and potential enzyme inhibition:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting metabolic pathways. This characteristic is crucial in the design of inhibitors for various diseases.
  • Lipophilicity : The enhanced lipophilicity due to the trifluoromethyl group facilitates better absorption and distribution in biological tissues.

Biological Activity Overview

The compound has been studied for several biological activities:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects that warrant further investigation.
  • Enzyme Modulation : The compound has shown promise in modulating enzyme activities relevant to metabolic disorders.

Case Studies and Research Findings

StudyFindingsCell Line TestedIC50 Value
Xia et al. (2022)Significant cytotoxicity observedA549 (lung cancer)49.85 µM
Fan et al. (2022)Induced autophagy without apoptosisNCIH460 (lung cancer)0.71 µM
Wang et al. (2022)Inhibition of CDK2 with promising anticancer potentialMCF-7 (breast cancer)1.88 µM

Detailed Case Study Analysis

  • Xia et al. (2022) investigated the antitumor effects of related compounds and reported an IC50 value of 49.85 µM against A549 cells, indicating moderate antitumor activity.
  • Fan et al. (2022) focused on the autophagic effects of similar derivatives, revealing that certain modifications could enhance cytotoxicity while sparing apoptotic pathways, thus providing a dual mechanism for cancer treatment.
  • Wang et al. (2022) demonstrated that derivatives could inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression, with an IC50 value of 1.88 µM against MCF-7 cells.

Applications in Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate in drug design:

  • Drug Development : Its unique structure makes it a suitable candidate for developing new drugs targeting specific enzymes or pathways involved in cancer and inflammatory diseases.
  • Agrochemical Development : There is ongoing research into its applications in agrochemicals due to its inhibitory properties against certain plant pathogens.

Properties

IUPAC Name

4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKQEULAECFIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377945
Record name 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-69-2
Record name 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 202 mg, 8.0 mmol) in 1,2-dimethoxyethane (4 mL) was added drop-wise ethyl trifluoroacetate (954 μL, 8.0 mmol) followed by 1-(2-methoxyphenyl)ethanone (552 μL, 4.0 mmol) and the reaction was heated to 160° C. in a microwave for 15 minutes. Aqueous hydrochloric acid (1 N, 20 mL) was added and the mixture was extracted with tert-butyl methyl ether (3×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 10% tert-butyl methyl ether in heptanes) afforded the title compound as a red solid. Yield: 933 mg, 3.79 mmol, 95%. GCMS m/z 246 (M+). 1H NMR (400 MHz, CDCl3) δ 3.96 (s, 3H), 6.99 (s, 1H), 7.02 (br d, J=8.5 Hz, 1H), 7.08 (ddd, J=8, 7, 1.0 Hz, 1H), 7.55 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.99 (dd, J=7.9, 1.9 Hz, 1H).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
954 μL
Type
reactant
Reaction Step Two
Quantity
552 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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